N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is often carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents . This method is metal-free and promotes C–C bond cleavage, leading to the formation of the desired imidazo[1,2-a]pyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the scalability of the reaction conditions, such as temperature and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: Another class of compounds with a related ring system, known for their medicinal properties.
Uniqueness
N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl and phenyl groups at specific positions enhances its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14N4O |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C15H14N4O/c1-10-8-16-15-18-13(12-6-4-3-5-7-12)14(17-11(2)20)19(15)9-10/h3-9H,1-2H3,(H,17,20) |
InChI Key |
NOTDLSUPVFGBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2N=C1)C3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
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